molecular formula C7H4ClN3O B1425033 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine CAS No. 1268334-96-8

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B1425033
CAS No.: 1268334-96-8
M. Wt: 181.58 g/mol
InChI Key: CEXOKGILJXKETA-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Comparison with Similar Compounds

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXOKGILJXKETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NOC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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